molecular formula C30H24Cl2N4O6 B11707038 N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]

N,N'-ethane-1,2-diylbis[4-chloro-N-(2-methylphenyl)-3-nitrobenzamide]

Cat. No.: B11707038
M. Wt: 607.4 g/mol
InChI Key: GFKSAOIIPYQDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE is a complex organic compound characterized by its multiple functional groups, including chloro, nitro, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-nitroaniline and 2-methylphenyl isocyanate. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-CHLORO-N-{2-[1-(4-CHLORO-3-NITROPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)-3-NITROBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-NITROANISOLE: Similar in structure but lacks the formamido and additional nitro groups.

    4-CHLORO-2-NITROPHENYL ISOCYANATE: Contains the nitro and chloro groups but differs in the isocyanate functionality.

    2’-CHLORO-4’-NITRODECANANILIDE: Shares the nitro and chloro groups but has a different overall structure.

Properties

Molecular Formula

C30H24Cl2N4O6

Molecular Weight

607.4 g/mol

IUPAC Name

4-chloro-N-[2-(N-(4-chloro-3-nitrobenzoyl)-2-methylanilino)ethyl]-N-(2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C30H24Cl2N4O6/c1-19-7-3-5-9-25(19)33(29(37)21-11-13-23(31)27(17-21)35(39)40)15-16-34(26-10-6-4-8-20(26)2)30(38)22-12-14-24(32)28(18-22)36(41)42/h3-14,17-18H,15-16H2,1-2H3

InChI Key

GFKSAOIIPYQDBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.